3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide
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Overview
Description
3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide is a heterocyclic compound with the molecular formula C7H6N4O2. It is known for its unique structure, which includes a triazine ring fused with a benzene ring, and functional groups such as an amino group and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-hydroxybenzoic acid with hydrazine derivatives, followed by oxidation to form the desired triazine oxide structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and oxidation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the triazine oxide back to its corresponding triazine or other reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups replacing the amino or hydroxy groups.
Scientific Research Applications
3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its potential anti-cancer properties.
Mechanism of Action
The mechanism of action of 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its ability to form hydrogen bonds and participate in π-π interactions allows it to interact with various biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-hydroxybenzoic acid
- 3-Amino-1,2,4-benzotriazine
- 7-Hydroxy-1,2,4-benzotriazine
Uniqueness
Compared to similar compounds, 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide stands out due to its unique combination of functional groups and its triazine oxide structure. This gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-1-hydroxy-1,2,4-benzotriazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(12)3-6(5)11(13)10-7/h1-3,13H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAULWFGDMKIPCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN(C2=CC1=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629911 |
Source
|
Record name | 3-Amino-1-hydroxy-1,2,4-benzotriazin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157284-07-6 |
Source
|
Record name | 3-Amino-1-hydroxy-1,2,4-benzotriazin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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